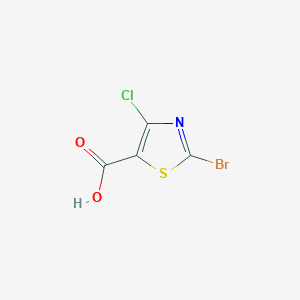![molecular formula C25H23N5O3 B2407235 7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-52-2](/img/structure/B2407235.png)
7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a pyrazolopyridine derivative. Pyrazolopyridines are a class of compounds that contain a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) .
Aplicaciones Científicas De Investigación
Tautomerism and Structural Studies
The compound exhibits interesting tautomerism and structural properties. In the study by Gubaidullin et al. (2014), the spontaneous transformation products of a related compound, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo-[4,3-c]pyridin-3-one, were examined. This study highlighted the stability of the compound in crystal form and its instability in solution, leading to various transformation products. This has implications for understanding the structural behavior of related compounds in different states (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Novel Derivative Synthesis
In research by Shaaban et al. (2008), novel pyrazolo[3,4‐d]pyridazine and other related derivatives were synthesized. This process involved the reaction of similar compounds with various reagents, leading to the formation of new derivative compounds (Shaaban, Eldebss, Darweesh, & Farag, 2008).
Pharmaceutical Research
In a study by El‐Dean et al. (2018), a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles were synthesized. These molecules are intended for future pharmacological activity investigations, highlighting the potential pharmaceutical applications of such compounds (El‐Dean, Radwan, Zaki, & Abd ul‐Malik, 2018).
Antimicrobial Properties
Elgemeie et al. (2017) explored the synthesis of novel pyridones with potential antibacterial and antifungal properties. This research underlines the antimicrobial potential of compounds within the same family, which could lead to new therapeutic agents (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).
X-ray Analysis and Crystal Structure
The crystal structure of a closely related molecule, 7-phenyl-9,11-dihydrochromeno-(4,3-b)pyrazolo(4,3-e)pyridine-6(7H)-one, was determined by Platonova et al. (2015) using X-ray diffraction. This study provides insights into the molecular structure and bonding of such compounds (Platonova, Mazhukina, & Fedotova, 2015).
Propiedades
IUPAC Name |
7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-27-16-20(22-21(17-27)25(33)30(26-22)19-10-6-3-7-11-19)24(32)29-14-12-28(13-15-29)23(31)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSAUAVLPEPQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)



![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)